1,1-Dimethyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid 1,1-Dimethyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 73198-03-5
VCID: VC21317680
InChI: InChI=1S/C14H16N2O2/c1-14(2)12-9(7-11(16-14)13(17)18)8-5-3-4-6-10(8)15-12/h3-6,11,15-16H,7H2,1-2H3,(H,17,18)
SMILES: CC1(C2=C(CC(N1)C(=O)O)C3=CC=CC=C3N2)C
Molecular Formula: C14H16N2O2
Molecular Weight: 244.29 g/mol

1,1-Dimethyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid

CAS No.: 73198-03-5

Cat. No.: VC21317680

Molecular Formula: C14H16N2O2

Molecular Weight: 244.29 g/mol

* For research use only. Not for human or veterinary use.

1,1-Dimethyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid - 73198-03-5

Specification

CAS No. 73198-03-5
Molecular Formula C14H16N2O2
Molecular Weight 244.29 g/mol
IUPAC Name 1,1-dimethyl-2,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylic acid
Standard InChI InChI=1S/C14H16N2O2/c1-14(2)12-9(7-11(16-14)13(17)18)8-5-3-4-6-10(8)15-12/h3-6,11,15-16H,7H2,1-2H3,(H,17,18)
Standard InChI Key CWGHZIOJFVTEPN-UHFFFAOYSA-N
SMILES CC1(C2=C(CC(N1)C(=O)O)C3=CC=CC=C3N2)C
Canonical SMILES CC1(C2=C(CC([NH2+]1)C(=O)[O-])C3=CC=CC=C3N2)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator